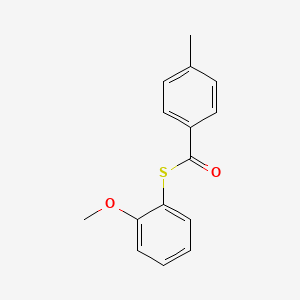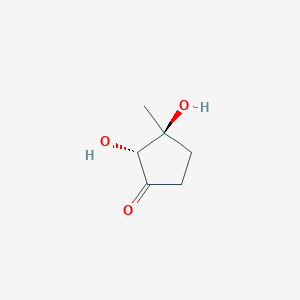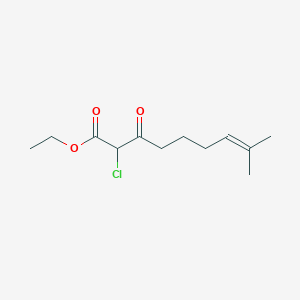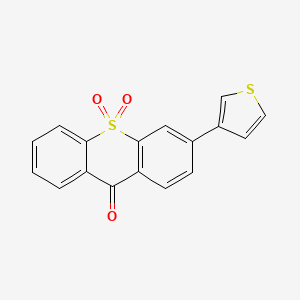
S-(2-Methoxyphenyl) 4-methylbenzene-1-carbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2-Methoxyphenyl) 4-methylbenzene-1-carbothioate: is an organic compound that belongs to the class of aromatic thioesters It is characterized by the presence of a methoxyphenyl group and a methylbenzene group connected through a carbothioate linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Methoxyphenyl) 4-methylbenzene-1-carbothioate typically involves the reaction of 2-methoxyphenol with 4-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then treated with a thiol reagent to yield the desired thioester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: S-(2-Methoxyphenyl) 4-methylbenzene-1-carbothioate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thioester can yield the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the specific reaction.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, S-(2-Methoxyphenyl) 4-methylbenzene-1-carbothioate serves as a building block for the preparation of more complex molecules
Biology and Medicine: This compound has potential applications in medicinal chemistry as a precursor for the synthesis of biologically active molecules. It may be used in the development of pharmaceuticals targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it valuable for creating advanced materials with specific functionalities.
Mécanisme D'action
The mechanism of action of S-(2-Methoxyphenyl) 4-methylbenzene-1-carbothioate involves its interaction with molecular targets through its functional groups. The methoxyphenyl and methylbenzene groups can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
S-(2-Methoxyphenyl) 4-methylbenzene-1-carboxylate: Similar structure but with a carboxylate group instead of a carbothioate.
S-(2-Methoxyphenyl) 4-methylbenzene-1-sulfonate: Contains a sulfonate group, which imparts different chemical properties.
S-(2-Methoxyphenyl) 4-methylbenzene-1-phosphate: Features a phosphate group, leading to distinct reactivity and applications.
Uniqueness: S-(2-Methoxyphenyl) 4-methylbenzene-1-carbothioate is unique due to its carbothioate linkage, which provides specific reactivity and stability compared to other similar compounds. This uniqueness makes it valuable for applications requiring precise chemical modifications and interactions.
Propriétés
Numéro CAS |
920505-14-2 |
|---|---|
Formule moléculaire |
C15H14O2S |
Poids moléculaire |
258.3 g/mol |
Nom IUPAC |
S-(2-methoxyphenyl) 4-methylbenzenecarbothioate |
InChI |
InChI=1S/C15H14O2S/c1-11-7-9-12(10-8-11)15(16)18-14-6-4-3-5-13(14)17-2/h3-10H,1-2H3 |
Clé InChI |
VDZODVRJONQTFT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)SC2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanal](/img/structure/B14196978.png)
![1-Ethenyl-2-[(S)-4-methylbenzene-1-sulfinyl]benzene](/img/structure/B14196982.png)

![Benzonitrile, 4-[2-[(1-cyclobutyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14196992.png)
![(2R)-1-Cyano-3-[(2,4-dichlorophenyl)methoxy]propan-2-yl acetate](/img/structure/B14197005.png)
![1-(4-{3-[(2R)-2-Methylpyrrolidin-1-yl]propoxy}phenyl)piperazin-2-one](/img/structure/B14197015.png)
amino}piperidin-1-yl)ethan-1-one](/img/structure/B14197023.png)


![1,1'-[Decane-1,10-diylbis(oxy)]bis(4-fluorobenzene)](/img/structure/B14197047.png)


![2-[(Diphenylmethylidene)amino]-2-methylpent-4-enamide](/img/structure/B14197052.png)

